methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate
Description
Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an ethyl group at position 4, a sulfanyl (thiol) group at position 5, and a methyl ester at position 2. The sulfanyl group enhances nucleophilicity, while the ethyl substituent increases lipophilicity, influencing solubility and bioavailability.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl 4-ethyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C6H9N3O2S/c1-3-9-4(5(10)11-2)7-8-6(9)12/h3H2,1-2H3,(H,8,12) |
InChI Key |
CMDOMKZHCJHISI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NNC1=S)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Ethyl-5-Sulfanyl Substituted Derivatives
While the above method synthesizes the methyl 1,2,4-triazole-3-carboxylate core, the introduction of the 4-ethyl and 5-sulfanyl groups requires further functionalization:
- Alkylation or substitution at the 4-position with ethyl groups can be achieved by reacting the triazole ring with ethyl halides or via cyclization with ethyl-containing precursors.
- The sulfanyl (–SH) group at the 5-position is introduced by using thiosemicarbazide derivatives or by post-synthetic thiolation reactions.
A study on alkyl and aryloxymethyl derivatives of 1,2,4-triazole-3-carboxamides (MDPI, 2024) describes the synthesis of 5-alkyl substituted triazoles by cyclization of triazole fragments bearing alkyl groups and subsequent esterification or amidation steps. The sulfanyl group is typically preserved or introduced via thiol-containing intermediates during cyclization.
Esterification Using Methanol and Acid Catalysis
The esterification step is commonly performed by refluxing the carboxylic acid intermediate with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid (2% w/w relative to intermediate mass). This step converts the free acid to the methyl ester, yielding the final product.
Alternative Routes Involving Hydrazine Hydrate and Ethyl Formate
Another approach involves synthesizing 4-amino-1,2,4-triazole intermediates by reacting hydrazine hydrate with ethyl formate in ethanol under acidic ion exchange resin catalysis, followed by heating to remove water and ethanol. This intermediate can then be modified further to introduce ethyl and sulfanyl groups and esterified to yield the target compound.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Condensation & cyclization | Thiosemicarbazide + Oxalic acid + NaOH | Water | 60°C | 14 h total | Intermediate 4 formed, no isolation |
| Mercapto group oxidation | Intermediate 4 + 50% HNO3 | 50% Nitric acid | 80°C | 6 h | Removes –SH, forms intermediate 5 |
| Esterification | Intermediate 5 + Methanol + H2SO4 (2% w/w) | Methanol | Reflux | Several hours | Methyl ester formed, final product |
| Alternative amine intermediate synthesis | Hydrazine hydrate + Ethyl formate + Ion exchange resin | Ethanol | 75°C to 130-133°C | Several hours | 4-amino-1,2,4-triazole intermediate |
Purification and Yield Considerations
- The patented method avoids chromatographic purification, relying on crystallization and filtration, which is advantageous for scale-up.
- Yields reported exceed 58% overall, which is efficient for multi-step heterocyclic synthesis.
- Removal of by-products such as sodium nitrate is achieved by neutralization and filtration.
- Final products are typically isolated as white crystalline solids, characterized by melting points near 196–199 °C.
Summary of Key Research Findings
- The non-diazo three-step synthesis route is the most practical and environmentally friendly method available, using water and methanol as solvents and avoiding hazardous intermediates.
- Introduction of ethyl and sulfanyl substituents requires careful selection of starting materials or post-cyclization functionalization.
- Esterification is efficiently catalyzed by sulfuric acid under reflux.
- Alternative methods using hydrazine hydrate and ethyl formate provide access to amino-substituted triazoles, which can be further modified.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmacophore in drug design due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Methyl 1H-1,2,4-triazole-3-carboxylate (CAS 4928-88-5)
- Structure : Lacks the ethyl and sulfanyl groups; methyl ester at position 3.
- Properties :
- Applications : Intermediate in antiviral and anticancer agent synthesis .
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate (CAS 3641-14-3)
- Structure: Amino group at position 5 instead of sulfanyl.
- Properties: Molecular weight: 142.12 g/mol. Key Difference: Higher polarity (logP = -0.686) due to the amino group, enhancing hydrogen bonding and aqueous solubility .
- Biological Relevance: Used in QSAR studies for antibacterial activity; amino groups influence charge distribution (ΣQ) and bioactivity .
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate Monohydrate
- Structure : Benzamido and phenyl substituents at positions 4 and 5, respectively.
- Properties :
- Applications : Broad biological activity (anticancer, antiviral) due to aromatic interactions .
Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS 774608-88-7)
- Structure : Chloro substituent at position 4.
- Properties :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituents (Positions) | logP | Melting Point (°C) | Key Features |
|---|---|---|---|---|---|
| Target Compound | 187.21* | 4-Ethyl, 5-Sulfanyl, 3-COOCH3 | ~1.2* | N/A | High lipophilicity, nucleophilic S-H |
| Methyl 1H-1,2,4-triazole-3-carboxylate | 127.10 | 3-COOCH3 | -0.69 | 185–186 | Low steric hindrance, polar |
| Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate | 142.12 | 5-NH2, 3-COOCH3 | -0.686 | N/A | Enhanced hydrogen bonding |
| Ethyl 4-benzamido-5-phenyl derivative | 362.37 | 4-Benzamido, 5-Ph, 3-COOCH2CH3 | ~2.5* | N/A | Aromatic interactions, crystalline |
| Ethyl 5-chloro derivative | 175.58 | 5-Cl, 3-COOCH2CH3 | ~1.8* | N/A | Electrophilic reactivity |
*Estimated based on analogous compounds.
Biological Activity
Methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₇H₁₂N₄OS
- IUPAC Name : this compound
- Molecular Weight : 188.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The triazole ring is known to interact with enzymes, potentially inhibiting their activity. This is particularly relevant in the context of antifungal and antimicrobial properties.
- Metal Ion Binding : The sulfanyl group may facilitate binding to metal ions, which can modulate the activity of metalloenzymes.
- Cellular Pathways : Research indicates that this compound may influence cellular signaling pathways involved in proliferation and apoptosis.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens:
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria (e.g., E. coli) | Moderate inhibition (MIC = 32 µg/mL) | |
| Fungi (e.g., Candida spp.) | Significant antifungal effects (MIC = 16 µg/mL) |
Anticancer Activity
Studies have shown that derivatives of triazole compounds exhibit cytotoxic effects on cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl Triazole Derivative | K562 (Leukemia) | 13.6 ± 0.3 | |
| Methyl Triazole Derivative | CCRF-SB (Leukemia) | 112 ± 19 |
These findings suggest that this compound may have potential as an anticancer agent.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole derivatives against a panel of bacterial and fungal strains. The results indicated that compounds with a sulfanyl group exhibited enhanced activity compared to their non-sulfanyl counterparts. The study concluded that the structural features of these compounds significantly influence their biological activity.
Investigation into Anticancer Properties
Another research effort focused on the anticancer properties of triazole derivatives. The study highlighted that specific modifications in the triazole structure could lead to increased cytotoxicity against leukemia cells. The mechanism was linked to the inhibition of key metabolic pathways involved in cell proliferation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl 4-ethyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylate, and how can side reactions be minimized?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the condensation of hydrazine derivatives with carbonyl compounds. For example, refluxing ethyl 2-chloro-2-oxoacetate with methylsulfonic acid in toluene under controlled conditions (e.g., 6 hours at 110°C) can yield triazole intermediates. Purification via flash chromatography (EtOAc:cyclohexane = 1:1) is critical to isolate the target compound. Side reactions, such as over-oxidation of the sulfanyl group, are mitigated by inert atmospheres (N₂/Ar) and stoichiometric precision .
Q. How do the functional groups (sulfanyl, ester, triazole) influence the compound’s reactivity and characterization?
- Methodological Answer :
- Sulfanyl (-SH) : Participates in nucleophilic substitutions (e.g., alkylation) and oxidation to sulfoxides/sulfones. Reactivity is confirmed via Ellman’s assay or LC-MS.
- Ester (-COOCH₃) : Hydrolyzes under basic conditions; monitored by FT-IR (C=O stretch at ~1700 cm⁻¹) or ¹³C NMR (ester carbonyl at ~165 ppm).
- Triazole Ring : Stabilizes via hydrogen bonding (N–H⋯O interactions) and π-π stacking, verified by X-ray crystallography. Twisted phenyl rings (dihedral angles ~85°) impact solubility and crystallinity .
Q. What spectroscopic and crystallographic techniques are essential for structural validation?
- Methodological Answer :
- Single-crystal X-ray diffraction resolves intramolecular hydrogen bonds (e.g., N4–H⋯O2) and torsional angles between aromatic rings (e.g., 84.84° for phenyl-triazole planes) .
- NMR : ¹H NMR identifies methyl/ethyl protons (δ 1.2–1.4 ppm for CH₃; δ 4.1–4.3 ppm for CH₂O). ¹H-¹⁵N HMBC confirms triazole connectivity.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 256.0821) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) predict transition states and activation energies for sulfanyl group modifications. The ICReDD framework combines reaction path searches with machine learning to prioritize experimental conditions (e.g., solvent polarity, catalyst loading). For instance, docking simulations identify steric hindrance in bulky substituents, guiding regioselective alkylation .
Q. How to resolve contradictions in reported bioactivity data (e.g., enzyme inhibition vs. non-specific binding)?
- Methodological Answer : Discrepancies arise from assay variability (e.g., buffer pH, enzyme source). A systematic approach includes:
- Dose-response curves (IC₅₀ values under standardized conditions).
- Selectivity panels : Test against off-target enzymes (e.g., kinases, proteases) using fluorescence polarization assays.
- Molecular Dynamics (MD) Simulations : Compare binding stability (RMSD < 2 Å) over 100-ns trajectories to distinguish specific vs. non-specific interactions .
Q. What strategies enhance the compound’s pharmacokinetic properties without compromising its triazole core activity?
- Methodological Answer :
- Prodrug Design : Ester hydrolysis (e.g., replacing methyl with pivaloyloxymethyl esters) improves oral bioavailability.
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxylmethyl at C5) while maintaining hydrogen-bond donors. LogP values are optimized via shake-flask experiments (target LogP = 2–3).
- Metabolic Stability : Microsomal assays (human liver microsomes) identify vulnerable sites (e.g., sulfanyl oxidation); deuterium incorporation at labile C–H bonds extends half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
